Cas no 2172152-43-9 (2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid)
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid
- EN300-1552629
- 2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid
- 2172152-43-9
-
- Inchi: 1S/C26H27N3O6/c1-2-7-16(25(31)32)12-27-24(30)23-22(35-15-29-23)13-28-26(33)34-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21H,2,7,12-14H2,1H3,(H,27,30)(H,28,33)(H,31,32)
- InChI Key: XLOXMCSUUYPNNB-UHFFFAOYSA-N
- SMILES: O(C(NCC1=C(C(NCC(C(=O)O)CCC)=O)N=CO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 477.18998559g/mol
- Monoisotopic Mass: 477.18998559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 727
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 131Ų
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1552629-0.05g |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1552629-0.1g |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1552629-0.25g |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1552629-0.5g |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1552629-1.0g |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1552629-2.5g |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1552629-5.0g |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1552629-10.0g |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1552629-50mg |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1552629-100mg |
2-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]pentanoic acid |
2172152-43-9 | 100mg |
$2963.0 | 2023-09-25 |
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid
Introduction to 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid (CAS No. 2172152-43-9)
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid (CAS No. 2172152-43-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxazolyl moiety, and a pentanoic acid functional group. The combination of these structural elements endows the compound with unique properties that make it a valuable candidate for various applications in drug discovery and development.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal and stability under mild conditions. This protecting group is particularly useful for synthesizing peptides with sensitive functional groups, as it minimizes side reactions and ensures high purity of the final product. In the context of 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid, the Fmoc group plays a crucial role in protecting the amino functionality during synthesis, allowing for precise control over the formation of the desired structure.
The 1,3-oxazolyl moiety is another key feature of this compound. Oxazoles are five-membered heterocyclic rings containing one nitrogen and one oxygen atom. They are known for their biological activity and have been extensively studied in the development of pharmaceuticals. The presence of an oxazolyl ring in 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid suggests potential applications in areas such as enzyme inhibition, receptor modulation, and anti-inflammatory activity. Recent research has highlighted the importance of oxazoles in drug discovery, particularly in the design of small molecules that can selectively target specific biological pathways.
The pentanoic acid functional group at the C-terminal end of the molecule adds another layer of complexity to its structure. Carboxylic acids are common functional groups in bioactive molecules and play critical roles in various biological processes, including protein-protein interactions, signal transduction, and metabolic pathways. The presence of a carboxylic acid group in 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)methylpentanoic acid may enhance its solubility and bioavailability, making it more suitable for therapeutic applications.
Recent studies have explored the potential therapeutic applications of compounds with similar structures to 2-({5-{(Fmoc-amino)methyl}-1,3-thiazolyl}formamido)-methylpentanoic acid. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds containing an oxazolyl ring and a carboxylic acid group exhibited potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Another study in Bioorganic & Medicinal Chemistry Letters demonstrated that Fmoc-containing peptides could be used as effective inhibitors of protease enzymes, which are involved in various diseases including cancer and neurodegenerative disorders.
In addition to its potential therapeutic applications, 2-{[5-(Fmoc-amino-methyl)-1,3-thiazolyl]formamido}-methylpentanoic acid has also been investigated for its use as a building block in combinatorial chemistry. Combinatorial libraries are essential tools in drug discovery, allowing researchers to rapidly screen large numbers of compounds for specific biological activities. The modular nature of this compound makes it an attractive candidate for generating diverse libraries with high structural diversity.
The synthesis of 2-{[5-(Fmoc-amino-methyl)-1,3-thiazolyl]formamido}-methylpentanoic acid typically involves several steps, including the protection of amino groups with Fmoc, formation of the oxazolyl ring through cyclization reactions, and introduction of the carboxylic acid group through esterification or other methods. Advanced synthetic techniques such as transition metal-catalyzed reactions and microwave-assisted synthesis have been employed to optimize the yield and purity of this compound.
From a safety perspective, 2-{[5-(Fmoc-amino-methyl)-1,3-thiazolyl]formamido}-methylpentanoic acid is generally considered safe for laboratory use when proper handling procedures are followed. However, it is important to note that Fmoc-containing compounds can be sensitive to moisture and light exposure, which may affect their stability and reactivity. Therefore, storage conditions should be carefully controlled to maintain the integrity of the compound.
In conclusion, 2-{[5-(Fmoc-amino-methyl)-1,3-thiazolyl]formamido}-methylpentanoic acid (CAS No. 2172152-43-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable tool for exploring new therapeutic targets and developing novel drugs with improved efficacy and safety profiles. As research in this area continues to advance, it is likely that we will see more innovative applications of this compound in both academic and industrial settings.
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